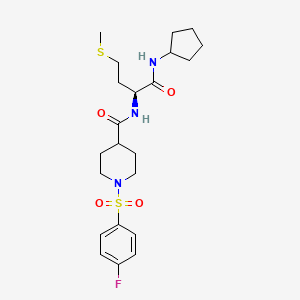

C22H32FN3O4S2

Description

The compound with the molecular formula C22H32FN3O4S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C22H32FN3O4S2 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-[(2S)-1-(cyclopentylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H32FN3O4S2/c1-31-15-12-20(22(28)24-18-4-2-3-5-18)25-21(27)16-10-13-26(14-11-16)32(29,30)19-8-6-17(23)7-9-19/h6-9,16,18,20H,2-5,10-15H2,1H3,(H,24,28)(H,25,27)/t20-/m0/s1 |

InChI Key |

LYVCCNAFUCIOGV-FQEVSTJZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CSCCC(C(=O)NC1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H32FN3O4S2 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of C22H32FN3O4S2 is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also involve the use of specialized equipment, such as high-pressure reactors and distillation columns, to optimize the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

C22H32FN3O4S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of C22H32FN3O4S2 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including solvent choice, temperature, and pH, are optimized based on the specific reaction being performed.

Major Products

The major products formed from the reactions of C22H32FN3O4S2 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and physical properties.

Scientific Research Applications

C22H32FN3O4S2: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry: In industrial applications, is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of C22H32FN3O4S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

C22H32FN3O4S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with comparable functional groups or molecular frameworks. The uniqueness of C22H32FN3O4S2 lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

C22H32N3O4S2: A compound with a similar molecular framework but lacking the fluorine atom.

C22H32FN3O4S: A compound with one less sulfur atom.

C22H32FN3O3S2: A compound with one less oxygen atom.

These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique features of C22H32FN3O4S2 .

Biological Activity

The compound with the molecular formula C22H32FN3O4S2 represents a class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

C22H32FN3O4S2 is characterized by a complex structure that includes fluorine, nitrogen, oxygen, and sulfur atoms. The presence of these elements suggests potential interactions with biological macromolecules, such as proteins and nucleic acids. Understanding its structural features is crucial for elucidating its biological mechanisms.

Research indicates that compounds similar to C22H32FN3O4S2 may interact with specific cellular targets, influencing various biochemical pathways:

- SERCA Inhibition : Compounds that inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) have shown significant antiproliferative activity. A related compound, iezoside, demonstrated a Ki value of 7.1 nM against SERCA, indicating potent inhibitory effects on calcium transport in cells .

- Antibacterial Properties : Certain derivatives exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activities

The biological activities of C22H32FN3O4S2 can be categorized into several key areas:

- Antiproliferative Activity : Similar compounds have been shown to inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 6.7 nM against HeLa cells, suggesting strong anticancer potential .

- Antibacterial Activity : Studies have indicated that compounds within this structural class possess significant antibacterial properties, which are critical in the fight against resistant bacterial strains .

Case Studies

Several studies have explored the biological activities of compounds related to C22H32FN3O4S2:

- Study on SERCA Inhibitors :

- Antibacterial Efficacy :

Data Tables

| Activity Type | Compound | Target/Mechanism | IC50/Ki Value |

|---|---|---|---|

| Antiproliferative | Iezoside | SERCA Inhibition | Ki = 7.1 nM |

| Antibacterial | T22 | Bacterial Cell Membrane | Not specified |

| General Biological Activity | C22H32FN3O4S2 | Various (pending studies) | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.